7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications . The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, contributes to its biological activity and makes it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves the annulation of a thiazole ring to a pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production . The use of high-throughput screening and computational chemistry can also aid in optimizing the reaction conditions and identifying the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Another member of the thiazolopyridine family, known for its potent PI3K inhibitory activity.
Thiazolo[3,2-a]pyridine: A related compound with similar pharmacological activities, including antimicrobial and antitumor effects.
Thiazolo[4,5-c]pyridine: Exhibits a different ring fusion pattern but shares similar biological activities.
Uniqueness
7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S/c1-21-19-18(26-20(21)24)16(13-7-6-10-15(11-13)25-2)12-17(23)22(19)14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3 |
InChI Key |
WGTBOHNHHZOGFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=CC=C4)OC)SC1=O |
Origin of Product |
United States |
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